N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide
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Overview
Description
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide typically involves the reaction of pyrazine derivatives with appropriate acylating agents. One common method involves the reaction of pyrazine-2-carboxylic acid with N-methoxy-N-methylamine under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-2-(pyridin-3-yl)acetamide
- N-Methoxy-N-methyl-2-(pyridin-2-yl)acetamide
- N-Methoxy-N-methyl-2-(pyridin-4-yl)acetamide
Uniqueness
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
1060815-24-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(13-2)8(12)5-7-6-9-3-4-10-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
NAVCMSSQGULOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=NC=CN=C1)OC |
Origin of Product |
United States |
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